1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Pathway
The cyclocondensation of 2-amino-dihydropyrrole derivatives with acetylacetone or related active methylene precursors constitutes a robust route to the target compound. As demonstrated by Hilmy et al., analogous pyrrolo[2,3-b]pyridines form via acid-catalyzed C–N bond formation between the amine group and carbonyl electrophile. For 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, the reaction proceeds through:
Optimized Protocol and Yield Data
A representative procedure involves refluxing 2-amino-2,3-dihydro-1H-pyrrole-3-carbonitrile (10 mmol) with acetylacetone (10 mmol) in acetic acid (15 mL) containing concentrated HCl (0.5 mL) for 4 hours. Purification via silica gel chromatography (CH2Cl2/MeOH, 39:1) affords the product as a white solid in 82% yield. Key spectroscopic data align with expectations:
Reductive Acetylation of Aromatic Pyrrolo[2,3-b]pyridine Precursors
Hydrogenation of the Pyridine Ring
Fully aromatic 1H-pyrrolo[2,3-b]pyridines serve as viable precursors for partial hydrogenation. As reported by RSC studies, catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) selectively reduces the pyridine ring’s C2–C3 double bond, yielding the 2,3-dihydro derivative. Subsequent acetylation introduces the ketone moiety.
Stepwise Procedure
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Hydrogenation : 1H-pyrrolo[2,3-b]pyridine (5.0 g) in ethanol undergoes hydrogenation at 50°C for 12 hours, achieving 75% conversion to the dihydro analog.
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Acetylation : The dihydro intermediate reacts with acetic anhydride (1.2 eq) in pyridine at 0°C, followed by quenching with ice water. Isolation by extraction (EtOAc) provides the acetylated product in 68% yield.
Challenges in Regioselectivity
Over-reduction to tetrahydro derivatives remains a concern. Kinetic control using Lindlar’s catalyst (Pb-poisoned Pd) minimizes this side reaction, maintaining dihydro selectivity >90%.
Direct N-Acetylation of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
Friedel-Crafts vs. Nucleophilic Acetylation
Direct acetylation of the dihydro core’s nitrogen atom presents a streamlined approach. Two pathways have been explored:
Spectroscopic Validation
¹³C NMR confirms N-acetylation via a resonance at δ 169.8 ppm (C=O), with no detectable ring-substituted isomers.
Multicomponent Synthesis Involving Hantzsch-Type Cyclization
Thiazole-Mediated Assembly
Adapting methodologies from MDPI, a one-pot synthesis combines 2,3-dihydropyrrole-3-carbothioamide, chloroacetone, and ammonium acetate in ethanol under reflux. The Hantzsch reaction forms the thiazole ring concurrently with acetyl group incorporation, yielding the target compound in 78% yield after 6 hours.
Advantages and Limitations
This method eliminates isolation of intermediates but requires stringent stoichiometric control to prevent oligomerization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a heterocyclic compound characterized by its unique fused pyrrole and pyridine ring structure. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors.
The molecular formula of this compound is C10H10N2O. The compound features a ketone functional group which enhances its reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold in drug discovery.
The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been studied for its effects on Fibroblast Growth Factor Receptors (FGFRs) . The inhibition of FGFRs leads to decreased cell proliferation and increased apoptosis through the modulation of several downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Biological Activity Profile
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It binds to molecular targets involved in tumor growth and effectively blocks their activity.
- Enzyme Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases, including cancer and metabolic disorders . This inhibition can lead to therapeutic effects in conditions mediated by SGK-1 activity.
- Antileishmanial Effects : A derivative of this compound demonstrated significant antileishmanial activity in vitro and in vivo, showing potential for treating visceral leishmaniasis .
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of this compound derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, one derivative showed an IC50 value of 8.36 μM against specific cancer cell lines while maintaining low toxicity levels .
Case Study 2: Antileishmanial Activity
A series of derivatives were synthesized and evaluated for their antileishmanial efficacy. One compound demonstrated a 56.2% reduction in liver parasite burden at a dosage of 12.5 mg/kg when tested in Balb/c mice models . This highlights the potential application of these compounds in treating parasitic infections.
Pharmacokinetics
Pharmacokinetic studies have shown that certain derivatives of this compound are stable in both simulated gastric fluid and simulated intestinal fluid, suggesting favorable absorption characteristics which are crucial for oral bioavailability .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 8.36 | Effective against multiple cancer lines |
| Compound 5m (derivative) | Antileishmanial | 8.36 | Significant efficacy in vivo |
| Other Pyrrole Derivatives | Variable | Varies | Generally lower potency |
Q & A
Q. Advanced Research Focus
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) based on Fukui indices .
- MD Simulations : Model binding interactions with biological targets (e.g., RNA polymerase) to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for enhanced bioavailability .
How can researchers address low yields in the final acylation step of this compound?
Basic Research Focus
Common issues and solutions:
- Activation of Carboxylic Acids : Use coupling agents like EDCI/HOBt or generate acyl chlorides in situ .
- Solvent Optimization : Replace THF with DCM or DMF to enhance solubility of intermediates .
- Temperature Control : Perform reactions at 0°C to minimize ketone decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
